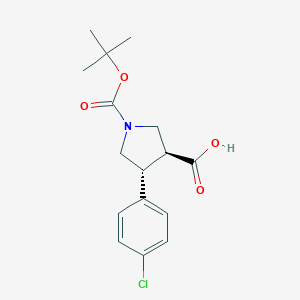

trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves practical asymmetric strategies, such as nitrile anion cyclization, leading to highly efficient production. For example, the enantioselective nitrile anion cyclization strategy has been described for synthesizing disubstituted pyrrolidines, achieving a 71% overall yield through a five-step chromatography-free process (Chung et al., 2005). Similarly, the synthesis of all four stereoisomers of a related compound demonstrates the versatility of synthetic approaches in obtaining these complex molecules (Bakonyi et al., 2013).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structure of these compounds. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and its structure confirmed through spectroscopic methods and X-ray diffraction, revealing a triclinic space group and detailed molecular dimensions (Naveen et al., 2007).

Chemical Reactions and Properties

The compound and its derivatives are explored for their reactivity and potential in forming new bonds or frameworks. For instance, the study on ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes reveals insights into catalytic activities and chemical reactivity (Cheng et al., 2009).

Physical Properties Analysis

Understanding the physical properties of such compounds is essential for their application in various fields. The crystal structure and solid-state properties provide information on stability, solubility, and potential for forming cocrystals with other compounds, which is crucial for developing pharmaceutical formulations or materials with specific characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are fundamental aspects of research. Studies such as the oxidation reactions and characterization of metabolites highlight the complex behavior of these compounds in biological or chemical systems (Oshida et al., 2004).

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

A study by Chung et al. (2005) described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, including a variant of the compound , demonstrating its use in efficient synthetic chemistry (Chung et al., 2005).

Synthesis of Stereoisomers

Bakonyi et al. (2013) developed a synthesis method for all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the importance of this compound in the synthesis of unnatural amino acids (Bakonyi et al., 2013).

Structural Analysis

Yuan et al. (2010) studied the crystal structure of a similar compound, "tert-Butoxycarbonyl-4-methoxypyrrolidine-2-carboxylic acid," to understand the conformational aspects of these types of molecules (Yuan et al., 2010).

Intramolecular Amidation

Takahata et al. (1991) explored the asymmetric intramolecular amidation of a related compound for synthesizing biologically active nitrogen-containing compounds (Takahata et al., 1991).

Catalytic Applications

In research by Wustrow and Wise (1991), a partially reduced pyridine derivative similar to our compound of interest was used in palladium-catalyzed coupling reactions, indicating its potential in catalysis (Wustrow & Wise, 1991).

Pharmaceutical Synthesis

Hao et al. (2011) described an asymmetric synthesis of a related compound, "CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine," a key intermediate in the synthesis of CP-690550, a potent protein kinase inhibitor (Hao et al., 2011).

Safety And Hazards

This would involve examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Direcciones Futuras

This would involve discussing potential future research directions, such as new synthetic methods or potential applications for the compound.

Please consult with a professional chemist or a reliable source for more specific and detailed information. It’s always important to handle chemicals safely and responsibly.

Propiedades

IUPAC Name |

(3S,4R)-4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBYJYHHDUOADW-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005570 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

851485-00-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)

![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)

![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)

![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)